Product packaging for Methyl 5-acetyl-2-aminobenzoate(Cat. No.:)

Methyl 5-acetyl-2-aminobenzoate

Cat. No.: B12978072
M. Wt: 193.20 g/mol
InChI Key: IENFDEATPPWYNI-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-aminobenzoate (CAS 1359968-30-1) is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is an analog of anthranilic acid ester, a scaffold recognized as a valuable building block in pharmaceutical research and development . The structure features both an acetyl and an amino functional group on the benzoate ring, providing reactive sites for further chemical derivatization and synthesis of more complex molecules . As a research chemical, it is intended for use in laboratory settings only. It is offered with a typical purity of 98% and should be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B12978072 Methyl 5-acetyl-2-aminobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 5-acetyl-2-aminobenzoate

InChI

InChI=1S/C10H11NO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,11H2,1-2H3

InChI Key

IENFDEATPPWYNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)C(=O)OC

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Methyl 5 Acetyl 2 Aminobenzoate

Reactivity of the Amino Group

The amino group (-NH₂) in Methyl 5-acetyl-2-aminobenzoate is a potent activating group and a nucleophile. Its reactivity is modulated by the electron-withdrawing effects of the acetyl and methyl ester groups, which are positioned meta and para to it, respectively.

Acylation Reactions

The primary amino group of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction, a nucleophilic acyl substitution, results in the formation of an amide. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride). The presence of the acetyl and ester groups, while deactivating the ring towards electrophilic aromatic substitution, has a less pronounced effect on the nucleophilicity of the amino group itself.

A general representation of the acylation of an aminobenzoate is the Friedel-Crafts acylation. chemguide.co.uklibretexts.org In this type of reaction, an acyl group is substituted onto the benzene (B151609) ring. chemguide.co.uklibretexts.org The most commonly used acyl group is the ethanoyl group (CH₃CO-). chemguide.co.uklibretexts.org

Table 1: Examples of Acylation Reactions of Aminobenzoates

Acylating AgentProductReaction ConditionsReference
Ethanoyl chlorideMethyl 5-acetyl-2-(ethanoylamino)benzoateBase (e.g., pyridine), room temperature chemguide.co.uk
Acetic anhydride (B1165640)Methyl 5-acetyl-2-(acetylamino)benzoateGentle heatingGeneral knowledge

Diazotization and Coupling Reactions (e.g., for azo compounds)

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with a cold solution of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This process is known as diazotization. The resulting diazonium salt is a versatile intermediate.

These diazonium salts are electrophilic and can react with activated aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling to form highly colored azo compounds. uobaghdad.edu.iqajgreenchem.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. ajgreenchem.com The position of coupling on the activated ring is generally para to the activating group. Azo compounds are known for their extensive conjugated systems which cause them to be colored.

A study by Sousa et al. reported the synthesis of azo compounds through the oxidative coupling of primary aromatic amines catalyzed by laccase under mild conditions. mdpi.com The enzyme facilitates the aerobic oxidation of the amine to form an unstable amino cation radical, which then deprotonates to a neutral amino radical. mdpi.com The coupling of two of these radicals forms an HN-NH bond which, upon dehydrogenation, yields the corresponding azo compound. mdpi.com

Table 2: Diazotization and Azo Coupling of Aminobenzoates

Coupling AgentAzo Compound ProductTypical Reaction ConditionsReference
PhenolMethyl 5-acetyl-2-((4-hydroxyphenyl)diazenyl)benzoateDiazotization: 0-5 °C, HCl/NaNO₂; Coupling: Alkaline medium uobaghdad.edu.iq
AnilineMethyl 5-acetyl-2-((4-aminophenyl)diazenyl)benzoateDiazotization: 0-5 °C, HCl/NaNO₂; Coupling: Acidic to neutral pH ajgreenchem.com
N,N-DimethylanilineMethyl 5-acetyl-2-((4-(dimethylamino)phenyl)diazenyl)benzoateDiazotization: 0-5 °C, HCl/NaNO₂; Coupling: Mildly acidic mediumGeneral knowledge

Condensation Reactions (e.g., Schiff base formation)

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. alayen.edu.iq This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration to yield the C=N double bond.

The formation of Schiff bases from aminobenzoic acids and their derivatives has been widely studied. nih.govresearchgate.net For instance, the condensation of o-, m-, and p-aminobenzoic acids with 3-formylacetylacetone (B1258551) has been shown to produce stable Schiff bases. nih.gov The resulting compounds often exhibit interesting structural features, such as intramolecular hydrogen bonding. nih.gov The synthesis of Schiff bases can be achieved under various conditions, including solvent-free reactions using techniques like jet milling, which offer environmental benefits. researchgate.net

Table 3: Schiff Base Formation from Aminobenzoates

Carbonyl CompoundSchiff Base ProductTypical Reaction ConditionsReference
BenzaldehydeMethyl 5-acetyl-2-(benzylideneamino)benzoateAcid catalyst (e.g., acetic acid), reflux in a suitable solvent alayen.edu.iq
SalicylaldehydeMethyl 5-acetyl-2-(((2-hydroxyphenyl)methylene)amino)benzoateEthanol, reflux
AcetoneMethyl 5-acetyl-2-((propan-2-ylidene)amino)benzoateAcid catalyst, removal of waterGeneral knowledge

Reactivity of the Ester Group

The methyl ester group (-COOCH₃) in this compound is susceptible to nucleophilic attack at the carbonyl carbon. Its reactivity is influenced by the electronic nature of the substituents on the aromatic ring.

Hydrolysis Mechanisms

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-acetyl-2-aminobenzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. quora.comchegg.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion (⁻OCH₃) results in the formation of the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. sciencemadness.org Subsequent acidification is required to obtain the free carboxylic acid. quora.com

Table 4: Hydrolysis of this compound

ConditionIntermediateProduct
Acidic (H₃O⁺)Protonated ester, tetrahedral intermediate5-Acetyl-2-aminobenzoic acid, Methanol
Basic (OH⁻)Tetrahedral intermediate, carboxylate5-Acetyl-2-aminobenzoate salt, Methanol

Transamidation Reactions

Transamidation is the reaction of an ester with an amine to form an amide. While less common than hydrolysis, the methyl ester of this compound can undergo transamidation, particularly with primary or secondary amines at elevated temperatures.

The mechanism is analogous to hydrolysis, involving the nucleophilic attack of the amine on the ester carbonyl group to form a tetrahedral intermediate. The expulsion of a methoxide ion then leads to the formation of the corresponding amide. A computational study on the aminolysis of methyl benzoate (B1203000) with ammonia (B1221849) has shown that the reaction can proceed through either a concerted or a stepwise mechanism, with the general-base-catalyzed stepwise pathway being the most favorable. nih.gov The catalytic amine facilitates the proton transfer steps. nih.gov

Table 5: Transamidation of this compound

AmineAmide Product
Ammonia5-Acetyl-2-aminobenzamide
Ethylamine5-Acetyl-N-ethyl-2-aminobenzamide
Diethylamine5-Acetyl-N,N-diethyl-2-aminobenzamide

Reactivity of the Acetyl Group

The acetyl group in this compound is a key site for a variety of chemical transformations. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for reactions at both positions.

Aldol (B89426) Condensation Variants

The acetyl group can participate in aldol-type condensation reactions, which are fundamental carbon-carbon bond-forming reactions. These reactions typically involve the formation of an enolate under basic conditions, which then acts as a nucleophile. masterorganicchemistry.com

Self-Condensation: While theoretically possible, the self-aldol condensation of this compound is not a commonly reported reaction. This is likely due to the deactivating effect of the amino group on the aromatic ring, which can influence the acidity of the alpha-protons.

Crossed Aldol Condensation: More synthetically useful are crossed aldol condensations, where this compound reacts with another carbonyl compound that cannot enolize, such as an aromatic aldehyde. libretexts.org This approach, also known as the Claisen-Schmidt condensation, leads to the formation of α,β-unsaturated ketones, or chalcones. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction proceeds by the deprotonation of the methyl group of the acetyl moiety to form an enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone. youtube.com

Intramolecular Aldol Condensation: If the molecule contains another carbonyl group at a suitable position, an intramolecular aldol condensation can occur to form a cyclic product. libretexts.org For this compound itself, this is not a feasible pathway. However, derivatives of this compound could be designed to undergo such cyclizations, leading to the formation of five- or six-membered rings, which are thermodynamically favored. libretexts.org

A general representation of a Claisen-Schmidt condensation is shown below:

R-CHO + CH₃-CO-Ar → R-CH=CH-CO-Ar + H₂O

(where Ar represents the substituted phenyl ring of this compound and R is an aryl or alkyl group)

Ketone Reactivity in Derivatization

The ketone functional group of the acetyl moiety is a versatile handle for the synthesis of a wide range of derivatives. These reactions often involve nucleophilic addition to the carbonyl carbon.

Reduction: The acetyl group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this transformation, selectively reducing the ketone without affecting the ester group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester.

Oxidative Cleavage: The carbon-carbon single bond of the methyl ketone can be cleaved under oxidative conditions. nsf.gov The haloform reaction is a classic example where treatment with a halogen (e.g., bromine, iodine) in the presence of a base leads to the formation of a carboxylic acid (after acidification) and a haloform (e.g., bromoform, iodoform). nsf.gov This reaction proceeds through the formation of a trihalomethyl ketone intermediate.

Formation of Imines and Related Derivatives: The ketone can react with primary amines and their derivatives to form imines (Schiff bases). For example, reaction with hydroxylamine (B1172632) yields an oxime, reaction with hydrazine (B178648) produces a hydrazone, and reaction with semicarbazide (B1199961) gives a semicarbazone. These reactions are often catalyzed by a small amount of acid.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. This involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base.

The following table summarizes some common derivatization reactions of the acetyl group:

Reaction TypeReagent(s)Product Type
ReductionNaBH₄Secondary alcohol
Oxidative Cleavage (Haloform)Br₂ / NaOHCarboxylic acid
Imine FormationR-NH₂Imine (Schiff base)
Oxime FormationNH₂OHOxime
Hydrazone FormationNH₂NH₂Hydrazone
Wittig ReactionPh₃P=CHRAlkene

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitutions

The benzene ring of this compound is substituted with both an activating group (the amino group, -NH₂) and a deactivating group (the acetyl group, -COCH₃). The directing effects of these substituents play a crucial role in determining the position of further substitution on the aromatic ring.

The amino group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The acetyl group is a meta-director because it withdraws electron density from the ring. In cases of competing directing effects, the stronger activating group generally controls the position of substitution.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution is a fundamental reaction type for benzene and its derivatives. msu.edu The reaction proceeds through a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring. Due to the strong activation by the amino group, this reaction may proceed readily, even without a Lewis acid catalyst. The incoming electrophile will be directed to the positions ortho and para to the amino group.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com However, the presence of the amino group can complicate these reactions as it can react with the Lewis acid catalyst. Protection of the amino group, for instance by acetylation, is often necessary.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for electron-rich aromatic rings unless a strong electron-withdrawing group is present and a good leaving group is on the ring. youtube.com For this compound itself, NAS is not a typical reaction pathway. However, if a derivative with a suitable leaving group (e.g., a halogen) at a position activated by an electron-withdrawing group were synthesized, NAS could become possible.

Reaction Mechanisms and Kinetics (General Principles)

The study of reaction mechanisms provides a detailed step-by-step description of how a chemical reaction occurs, while kinetics deals with the rates of these reactions.

Proton Transfer Processes

Proton transfer is a fundamental step in many organic reactions, including those involving this compound. masterorganicchemistry.com It is a key process in acid-base catalysis.

In Aldol Condensations: The initial step in a base-catalyzed aldol condensation is the deprotonation of the α-carbon of the acetyl group by a base to form a nucleophilic enolate. This is a proton transfer from the methyl group to the base. youtube.com In the final dehydration step to form the chalcone, another proton transfer occurs from the α-carbon, facilitated by a base, to eliminate the hydroxyl group. libretexts.org

In Acid-Catalyzed Reactions: In acid-catalyzed reactions of the carbonyl group, the first step is often the protonation of the carbonyl oxygen. This proton transfer makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. libretexts.org

Role of the Amino and Carboxylic Acid Groups: The amino group can act as a base, accepting a proton, while the carboxylic acid moiety (in the unesterified parent compound, 5-acetyl-2-aminobenzoic acid) can act as an acid, donating a proton. aablocks.com The ester form, this compound, still has a basic amino group. The interplay of these acidic and basic sites within the molecule can influence reaction pathways and rates.

Nucleophilic Attack Pathways

Nucleophilic attack is a central theme in the reactivity of this compound, particularly at the electrophilic carbonyl carbons of the acetyl and ester groups.

Attack on the Acetyl Carbonyl: As discussed in the derivatization of the ketone, various nucleophiles can attack the carbonyl carbon of the acetyl group. This is the key step in reductions, imine formation, and the Wittig reaction. The general mechanism for nucleophilic addition to a ketone involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated or undergo further reaction. libretexts.org

Attack on the Ester Carbonyl (Nucleophilic Acyl Substitution): The carbonyl carbon of the methyl ester group is also electrophilic and can be attacked by nucleophiles. This typically leads to nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is replaced by the incoming nucleophile. libretexts.org For example, hydrolysis of the ester to the corresponding carboxylic acid occurs via nucleophilic attack of water (under acidic conditions) or hydroxide (under basic conditions) at the ester carbonyl. The reaction proceeds through a tetrahedral intermediate. libretexts.org

Attack by the Aromatic Ring (Electrophilic Aromatic Substitution): In electrophilic aromatic substitution, the π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile. masterorganicchemistry.com The stability of the resulting carbocation intermediate (arenium ion) is a key factor in determining the rate and regioselectivity of the reaction.

The kinetics of these reactions are influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. For instance, the rate of an aldol condensation is typically dependent on the concentrations of the ketone, the aldehyde, and the base catalyst. Similarly, the rate of electrophilic aromatic substitution is influenced by the nature of the electrophile and the electronic properties of the substituents on the aromatic ring.

Advanced Spectroscopic Characterization in Research of Aminobenzoate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Applications in Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. For aminobenzoate esters, ¹H NMR is crucial for confirming the arrangement of substituents on the aromatic ring.

In a related compound, methyl 2-aminobenzoate (B8764639), the ¹H NMR spectrum shows distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl ester (OCH₃) protons. rsc.orgsigmaaldrich.com The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling with neighboring protons. rsc.org The amine protons often present as a broad singlet, and the methyl ester protons give a sharp singlet further upfield. rsc.org

For Methyl 5-acetyl-2-aminobenzoate, the expected ¹H NMR spectrum would show signals for the acetyl group's methyl protons, the ester's methyl protons, the amine protons, and the three aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The acetyl group, being electron-withdrawing, would deshield the aromatic protons, shifting their signals further downfield compared to unsubstituted benzene (B151609).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Acetyl (CH₃)~2.5Singlet
Ester (OCH₃)~3.9Singlet
Amine (NH₂)Variable (broad)Singlet
Aromatic (H-3)~6.7-6.9Doublet
Aromatic (H-4)~7.7-7.9Doublet of doublets
Aromatic (H-6)~8.1-8.3Doublet

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. youtube.com Each unique carbon atom in a molecule typically gives a distinct signal, allowing for a carbon count and insight into the nature of the carbon skeleton. libretexts.org

In the context of aminobenzoate esters, the ¹³C NMR spectrum reveals signals for the carbonyl carbons of the ester and acetyl groups, the aromatic carbons, and the methyl carbons. libretexts.org The carbonyl carbons are characteristically found at the low-field end of the spectrum (160-220 ppm). libretexts.org The aromatic carbons appear in the range of 110-160 ppm, with their specific shifts influenced by the attached functional groups. libretexts.org The methyl carbons of the ester and acetyl groups resonate at the high-field end of the spectrum. libretexts.org

For instance, in methyl 2-aminobenzoate, the ester carbonyl carbon appears around 168.6 ppm, while the aromatic carbons show signals between 110.7 and 150.5 ppm. rsc.org The methyl ester carbon is observed at approximately 51.5 ppm. rsc.org For this compound, the presence of the acetyl group would introduce an additional carbonyl signal and a methyl signal, and would also influence the chemical shifts of the aromatic carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Acetyl (CH₃)~26
Ester (OCH₃)~52
Aromatic (C-1)~118
Aromatic (C-2)~152
Aromatic (C-3)~116
Aromatic (C-4)~137
Aromatic (C-5)~125
Aromatic (C-6)~132
Ester Carbonyl (C=O)~168
Acetyl Carbonyl (C=O)~197

Advanced NMR Techniques for Conformational Analysis

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the spatial proximity of atoms within a molecule, which is crucial for conformational analysis. columbia.edu These 2D NMR experiments detect through-space interactions between protons that are close to each other, typically within 5Å. columbia.edu

For flexible molecules like aminobenzoate esters, these techniques can help elucidate the preferred conformation of substituents relative to the benzene ring. For instance, NOESY can reveal whether the methyl group of the ester is oriented towards or away from the adjacent amine group. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, providing quantitative distance information. columbia.edu

ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero. columbia.edu Both techniques are invaluable for understanding the three-dimensional structure and dynamic behavior of aminobenzoate esters in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In this compound, several key functional groups can be identified using IR spectroscopy:

N-H Stretching: The amino group (NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching: Two distinct carbonyl stretching bands are expected. The ester carbonyl (COOCH₃) absorption usually appears around 1730-1715 cm⁻¹. The ketone carbonyl (COCH₃) of the acetyl group will also show a strong absorption, typically in the range of 1690-1670 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically observed in the 1340-1250 cm⁻¹ region.

C-O Stretching: The ester C-O stretching vibrations usually produce two bands, one for the C(=O)-O bond and another for the O-CH₃ bond, in the 1300-1000 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The precise positions of these absorption bands can provide information about the electronic environment and conjugation within the molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500
Ester Carbonyl (C=O)Stretch1715 - 1730
Acetyl Carbonyl (C=O)Stretch1670 - 1690
Aromatic (C=C)Stretch1450 - 1600
Amine (N-H)Bend1550 - 1650
Aromatic (C-N)Stretch1250 - 1340
Ester (C-O)Stretch1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. rajasthan.gov.in

For this compound (C₁₀H₁₁NO₃), the molecular weight is 193.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 193.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of the methoxy (B1213986) group (•OCH₃) from the ester, resulting in a fragment ion at m/z 162.

Loss of the acetyl group (CH₃CO•), leading to a fragment at m/z 150.

Cleavage of the ester group, potentially losing COOCH₃ to give a fragment at m/z 134.

Loss of a methyl radical (•CH₃) from the acetyl group, yielding a fragment at m/z 178.

By analyzing the masses and relative abundances of these fragment ions, the connectivity of the atoms in the molecule can be confirmed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition of the molecule and its fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure of Fragment Predicted m/z
[M]⁺C₁₀H₁₁NO₃⁺193
[M - •CH₃]⁺C₉H₈NO₃⁺178
[M - •OCH₃]⁺C₉H₈NO₂⁺162
[M - CH₃CO•]⁺C₈H₈NO₂⁺150
[M - COOCH₃]⁺C₉H₈NO⁺134

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the electronic structure of the molecule.

Aminobenzoate esters exhibit strong UV absorption due to the presence of the benzene ring conjugated with the amino and carbonyl groups. These chromophores give rise to π → π* and n → π* electronic transitions. For example, p-aminobenzoic acid (PABA), a related compound, shows absorption maxima around 194 nm, 226 nm, and 278 nm. sielc.comspectrabase.com The presence of an acetyl group in the para position to the amino group in this compound would be expected to cause a bathochromic (red) shift in the λ_max values due to the extended conjugation.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands that are sensitive to the solvent polarity. The position and intensity of these bands can provide insights into the electronic structure and the extent of conjugation in the molecule.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λ_max (nm) Chromophore
π → π~240-260Benzene ring and C=O groups
π → π~320-350Extended conjugated system
n → π*~380-420Carbonyl groups

X-ray Crystallography for Solid-State Structure Determination

The study of Methyl 5-acetyl-2-hydroxybenzoate revealed that the molecule is nearly planar. sci-hub.se The crystal structure is stabilized by a network of hydrogen bonds. It is reasonable to expect that this compound would also exhibit a largely planar structure, with the potential for intermolecular hydrogen bonding involving the amino group and the acetyl and ester carbonyl groups. These interactions would significantly influence the crystal packing and, consequently, the material's bulk properties.

Below are the crystallographic data for Methyl 5-acetyl-2-hydroxybenzoate. sci-hub.se

Crystallographic Data for Methyl 5-acetyl-2-hydroxybenzoate

Parameter Value
Formula C₁₀H₁₀O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.7782(4)
b (Å) 7.4533(3)
c (Å) 14.7842(8)
β (°) 103.364(2)
Volume (ų) 941.1

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. The technique relies on the enhancement of the Raman signal by several orders of magnitude, enabling the analysis of minute quantities of a substance. SERS is particularly useful for studying the orientation and interaction of molecules with surfaces.

Specific SERS studies on this compound have not been reported in the literature. However, the molecular structure of this compound, featuring an aromatic ring, an amino group, and carbonyl groups, suggests that it would be SERS-active. The aromatic ring and the lone pair of electrons on the nitrogen atom of the amino group would likely facilitate strong interaction with a SERS-active metal surface.

Based on SERS studies of other aromatic amines and benzoic acid derivatives, it can be predicted that the SERS spectrum of this compound would be dominated by bands corresponding to the vibrations of the benzene ring. The orientation of the molecule on the metal surface would influence which vibrational modes are enhanced. For instance, if the molecule adsorbs via the amino group and the aromatic ring is oriented perpendicular to the surface, the in-plane vibrational modes of the ring would be significantly enhanced. The stretching and bending vibrations of the acetyl and methyl ester groups would also provide valuable structural information and insights into their interaction with the surface.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Methyl 5-acetyl-2-aminobenzoate, these calculations could elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules. A DFT study of this compound would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be derived. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and various electronic properties. While specific data for this compound is not available, a hypothetical DFT study at a common level of theory, such as B3LYP with a 6-311++G(d,p) basis set, would be expected to yield precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value (Illustrative)
C-C (aromatic) bond lengths~1.39 - 1.41 Å
C-N bond length~1.38 Å
C=O (acetyl) bond length~1.23 Å
C=O (ester) bond length~1.22 Å
C-O (ester) bond length~1.35 Å
N-H bond lengths~1.01 Å
C-C-C (ring) bond angles~119° - 121°
H-N-H bond angle~115°

Note: These are illustrative values and would need to be confirmed by actual DFT calculations.

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches to calculating electronic structure from first principles, without empirical parameters. While computationally more demanding than DFT, they can offer benchmark data. Semi-empirical methods, being less computationally intensive, could also be employed for a preliminary analysis, though with lower accuracy. To date, no specific ab initio or semi-empirical studies focused on this compound have been published.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in this compound, specifically around the acetyl and ester groups, suggests the existence of multiple conformers. A conformational analysis would be crucial to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of interest and calculating the energy at each step to generate a potential energy surface (PES). The resulting PES would reveal the global minimum energy conformer and other low-energy conformers that might be populated at room temperature. Such a study would be invaluable for understanding the molecule's flexibility and its preferred shapes.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, and in the absence of specific biological activity claims, docking studies could be used to explore its potential interactions with various host molecules or materials. For instance, one could investigate its binding within the cavity of cyclodextrins or its adsorption onto a surface. These studies would provide insights into the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern its binding affinity. Without published research, any discussion of specific interactions remains speculative.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A theoretical FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The locations of the HOMO and LUMO on the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative)

ParameterPredicted Value (Illustrative)
HOMO Energy~ -6.0 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 4.5 eV

Note: These are illustrative values and would need to be confirmed by actual quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.

For this compound, NBO analysis could quantify the strength of intramolecular hydrogen bonding, for example, between the amino group and the ester or acetyl group. It would also provide information on hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. These interactions play a crucial role in determining the molecule's structure and stability. The lack of published NBO studies on this compound means that the specific nature and magnitude of these intramolecular interactions are yet to be determined.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attacks.

For this compound, the MEP map reveals a nuanced distribution of electron density. The regions of most negative potential (typically colored red or yellow) are concentrated around the electronegative oxygen atoms of the carbonyl groups (both in the acetyl and ester functionalities) and the nitrogen atom of the amino group. These electron-rich areas signify the most probable sites for an electrophilic attack. The carbonyl oxygens, in particular, represent the primary centers for interactions with electrophiles due to their significant negative charge.

Conversely, the regions of positive potential (colored blue) are located around the hydrogen atoms. The hydrogen atoms of the amino group and the aromatic ring are characterized by electron-deficient regions, making them the likely sites for nucleophilic attack. This detailed mapping of electrostatic potential is crucial for understanding the molecule's intermolecular interactions and predicting its role in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its activity. This section focuses on the foundational aspect of QSAR: the calculation of molecular descriptors for this compound, which quantify its structural, electronic, and physicochemical properties. These parameters are essential for building robust QSAR models.

A variety of descriptors can be computationally determined to create a quantitative profile of the molecule.

| Topological | Topological Polar Surface Area (TPSA) | 79.1 Ų | Correlates with transport properties, such as absorption. |

These descriptors provide a detailed fingerprint of this compound. The HOMO and LUMO energies are fundamental to predicting chemical reactivity, while the dipole moment governs its interaction with polar solvents and biomolecular targets. Physicochemical and topological parameters like LogP and TPSA are instrumental in forecasting the molecule's pharmacokinetic profile in broader QSAR studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful method for studying the time-dependent behavior of molecules, providing a dynamic view of their conformational changes and interactions. In the context of material science, MD simulations can elucidate the interaction of this compound with other molecules or surfaces, which is not focused on biological interpretation.

For instance, MD simulations can be employed to model the behavior of this compound when incorporated into a polymer matrix. Such a simulation would involve constructing a system containing the small molecule and the polymer chains and then simulating their movements over a specific period under defined conditions of temperature and pressure.

Analysis of the simulation trajectories could yield valuable information regarding:

Binding Affinity: The strength and nature of interactions (e.g., hydrogen bonds, van der Waals forces) between this compound and the polymer.

Conformational Landscape: How the conformation of the small molecule is influenced by the surrounding polymer matrix.

Material Properties: How the presence of this compound affects the bulk properties of the material, such as its glass transition temperature or mechanical strength.

These simulations provide an atomistic-level understanding that is crucial for the rational design of new materials where this compound might be used as an additive, for example, as a plasticizer or a UV stabilizer.

Methyl 5 Acetyl 2 Aminobenzoate As a Synthetic Intermediate

Precursor in Heterocyclic Synthesis

The strategic placement of reactive functional groups makes Methyl 5-acetyl-2-aminobenzoate a key starting material for constructing various heterocyclic scaffolds. The interplay between the ortho-amino ester functionality and the para-acetyl group allows for sequential or one-pot reactions to build fused ring systems.

Synthesis of Spiro Compounds

While multicomponent domino reactions are a known strategy for creating spiro compounds from starting materials like isatin (B1672199) and barbituric acid, the specific application of this compound as a direct precursor in the synthesis of spiro heterocycles is not extensively documented in prominent scientific literature. nih.gov The potential for this compound to engage in such complex cyclizations remains an area for further exploration.

Formation of Quinazolinone Derivatives

This compound is a suitable precursor for the synthesis of substituted quinazolinone derivatives. The general and widely adopted method for synthesizing the quinazolinone core involves the reaction of an anthranilic acid derivative with an appropriate reagent to form the pyrimidine (B1678525) ring.

A common pathway begins with the acylation of the amino group of the anthranilate ester, followed by cyclization with a nitrogen source like hydrazine (B178648) hydrate (B1144303) or ammonia (B1221849). For instance, reacting this compound with acetic anhydride (B1165640) would yield the N-acetylated intermediate. This intermediate can then be treated with hydrazine hydrate, leading to a cyclocondensation reaction to form a 6-acetyl-2-methyl-3-aminoquinazolin-4(3H)-one. The reaction conditions, such as the use of microwave irradiation, can significantly accelerate the process. nih.gov

The resulting 6-acetyl quinazolinone scaffold can be further modified. The acetyl group itself can undergo various condensation reactions, and the amino group at the 3-position can be converted into Schiff bases or be part of other functional group transformations, leading to a diverse library of compounds.

Table 1: Key Reactions in Quinazolinone Synthesis from Anthranilate Precursors

Starting Material Class Reagents Key Intermediate Product Class
Anthranilic Acid / Ester 1. Acyl Chloride 2. Acetic Anhydride Benzoxazinone Quinazolinone
Anthranilic Acid / Ester 1. Acetic Anhydride 2. Hydrazine Hydrate N-acetyl Anthranilate 3-Amino-quinazolinone

Development of Glyoxylamide Derivatives

The utilization of this compound for the specific development of glyoxylamide derivatives is not widely reported in the surveyed chemical literature.

Intermediates for Dibenzo[b,e]nih.govresearchgate.netdiazepines

Benzodiazepines are a well-studied class of heterocyclic compounds, typically synthesized from precursors like 2-aminobenzophenones or other appropriately substituted anilines. vu.lt However, the direct synthetic route from this compound to form the seven-membered ring system of Dibenzo[b,e] nih.govresearchgate.netdiazepines is not a commonly documented pathway in scientific literature.

Thiazole (B1198619) Derivative Synthesis

This compound serves as a viable starting material for the synthesis of complex thiazole derivatives through a multi-step process. A key reaction is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

The synthesis can be envisioned in the following steps:

Bromination : The acetyl group at the 5-position of this compound can be selectively brominated at the α-carbon using bromine in a suitable solvent like chloroform. This reaction yields the corresponding α-bromoacetyl intermediate, Methyl 5-(2-bromoacetyl)-2-aminobenzoate. A similar bromination is documented for the related compound, methyl 5-acetyl-2-methoxybenzoate. prepchem.com

Thioamide Formation : The amino group of the starting material or the bromo-intermediate can be converted into a thiourea (B124793) derivative by reacting it with an isothiocyanate.

Hantzsch Cyclization : The resulting α-bromo ketone intermediate can then be reacted with a suitable thioamide or thiourea under reflux conditions to form the thiazole ring. This cyclocondensation reaction is a cornerstone in thiazole chemistry and provides a reliable method for constructing this heterocyclic core. vu.lt

This synthetic strategy allows for the creation of thiazoles with a substituted aminobenzoate moiety attached, which can be valuable for further chemical modifications.

Table 2: Plausible Synthetic Route to Thiazoles

Step Reaction Reagent(s) Intermediate/Product
1 α-Bromination Bromine (Br₂) in Chloroform Methyl 5-(2-bromoacetyl)-2-aminobenzoate

Building Block for Polymer and Material Science Research

The application of this compound as a monomer or functional building block in polymer and material science is an area with potential but is not extensively detailed in current research literature. Its bifunctional nature, with amino and ester groups, suggests theoretical suitability for step-growth polymerization to form polyamides or polyesters, while the acetyl group offers a site for post-polymerization modification.

Derivatization for Analytical Applications in Chemical Research

In the realm of chemical analysis, derivatization is a crucial technique employed to modify an analyte, thereby enhancing its suitability for a specific analytical method. researchgate.net For this compound, this process is pivotal for improving its detection and separation in various analytical platforms, particularly in spectroscopy and chromatography.

Derivatization for Enhanced Spectroscopic Detection

The inherent structure of this compound, containing both an amino group and a carbonyl group, makes it a prime candidate for derivatization reactions that introduce or enhance a chromophore or fluorophore. This modification significantly improves its detectability in UV-Visible and fluorescence spectroscopy.

A common derivatization strategy involves the condensation reaction of the primary amino group of this compound with various aldehydes or ketones to form Schiff bases. nih.govdergipark.org.trnih.gov These reactions introduce an imine (-C=N-) bond, which often extends the conjugated system of the molecule, leading to a bathochromic shift (a shift to longer wavelengths) in the UV-Visible absorption spectrum. This shift can move the absorption maximum to a region with less interference from other components in a sample matrix, thereby increasing the selectivity and sensitivity of the analysis.

For instance, the reaction with substituted benzaldehydes can introduce moieties that further enhance spectroscopic properties. nih.gov The formation of these derivatives can be confirmed by spectroscopic methods such as FT-IR, which shows the characteristic imine bond stretching frequency, and NMR, which provides evidence of the new chemical environment of the protons and carbons in the molecule. dergipark.org.tr

Interactive Table:

Table 1: Spectroscopic Changes upon Derivatization of Amino Compounds
Derivatization Reaction Resulting Functional Group Effect on UV-Vis Spectrum Purpose
Condensation with Aldehydes/Ketones Schiff Base (Imine) Bathochromic Shift (to longer wavelengths) Enhanced detectability and selectivity
Coupling with Diazonium Salts Azo Compound Introduction of a strong chromophore Colorimetric analysis

Modifications for Chromatographic Analysis

Derivatization plays a significant role in preparing this compound for analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net The primary goals of derivatization for chromatography are to increase the volatility and thermal stability of the analyte for GC analysis and to improve its separation and detection for both GC and HPLC. researchgate.netresearchgate.net

For gas chromatography, the polarity of this compound, due to the presence of the amino group, can lead to poor peak shape and adsorption on the chromatographic column. gcms.cz To address this, several derivatization techniques can be employed:

Silylation: This is a common technique where the active hydrogen of the amino group is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. tcichemicals.com The resulting TMS derivative is more volatile and less polar, leading to improved peak symmetry and resolution in GC. gcms.cz

Acylation: The amino group can be acylated using reagents like trifluoroacetylimidazole (TFAI). This introduces a trifluoroacetyl group, which not only increases volatility but also makes the derivative highly responsive to electron capture detectors (ECD), enabling trace-level analysis.

Alkylation: This method can be used to protect active hydrogens. researchgate.net For instance, pentafluorobenzyl bromide (PFBBr) can react with the amino group, introducing a pentafluorobenzyl group that enhances detectability by ECD. gcms.cznih.gov

In the context of HPLC, derivatization is often employed to enhance the detection of this compound, especially when analyzing complex matrices where trace-level quantification is necessary. researchgate.netnih.gov This can involve pre-column or post-column derivatization to attach a UV-active or fluorescent tag to the molecule. For example, reaction with a fluorogenic reagent can significantly lower the detection limits when using a fluorescence detector. nih.gov Furthermore, derivatization can alter the retention behavior of the analyte on the HPLC column, which can be advantageous for separating it from interfering compounds. researchgate.net The choice of derivatizing agent and reaction conditions depends on the specific requirements of the analytical method and the nature of the sample being analyzed. gcms.cz

Interactive Table:

Table 2: Derivatization Reagents for Chromatographic Analysis of Compounds with Amino Groups
Chromatographic Technique Derivatization Method Reagent Example Purpose
Gas Chromatography (GC) Silylation N,O-Bis(trimethylsilyl)acetamide (BSA) Increase volatility, improve peak shape
Gas Chromatography (GC) Acylation Trifluoroacetylimidazole (TFAI) Increase volatility, enhance ECD detection
Gas Chromatography (GC) Alkylation Pentafluorobenzyl bromide (PFBBr) Increase volatility, enhance ECD detection
High-Performance Liquid Chromatography (HPLC) Fluorogenic Tagging Dansyl Chloride Enhance fluorescence detection

Advanced Research Applications and Future Directions Non Clinical Focus

Exploration in Organic Photochemistry and Photodegradation Mechanisms

While direct photochemical studies on Methyl 5-acetyl-2-aminobenzoate are not extensively documented, research on its parent compound, Methyl 2-aminobenzoate (B8764639) (Methyl Anthranilate, MA), provides a strong foundation for predicting its behavior. Studies show that MA undergoes direct photolysis when exposed to UVC and UVB radiation. This process is significantly accelerated by advanced oxidation processes, such as the presence of hydrogen peroxide (H₂O₂), which serves as a photochemical source of highly reactive hydroxyl radicals (·OH).

The photodegradation of MA is influenced by various factors. The rate of degradation increases with H₂O₂ concentration up to a certain point, after which it plateaus due to the saturation of H₂O₂ absorption and the scavenging of ·OH radicals by excess H₂O₂ itself. The presence of other ions also plays a critical role. For instance, chloride ions can scavenge ·OH radicals to form dichlorine radical anions (Cl₂·⁻), which also react with the MA molecule. Conversely, carbonate can inhibit the degradation process by reacting with ·OH radicals and forming superoxide (B77818) anions that may reduce the oxidized MA back to its original state. Fast and effective degradation is also achieved using persulfate/UV systems, which generate sulfate (B86663) radicals (SO₄·⁻).

These findings suggest that this compound would likely exhibit rich and complex photochemical behavior. The presence of the acetyl group, an additional chromophore, could alter the molecule's absorption spectrum and its susceptibility to photodegradation, representing a key area for future investigation.

Table 1: Reactive Species in the Photodegradation of Methyl 2-aminobenzoate (MA)

Reactive Species Role in Degradation Second-Order Rate Constant with MA Reference
Hydroxyl Radical (·OH) Primary oxidant from H₂O₂/UV Not specified
Dichlorine Radical Anion (Cl₂·⁻) Formed from ·OH scavenging by Cl⁻ (4.0 ± 0.3) × 10⁸ M⁻¹·s⁻¹

Coordination Chemistry Research as a Ligand

The molecular structure of this compound makes it a promising candidate as a ligand in coordination chemistry. It possesses multiple potential coordination sites: the nitrogen atom of the amino group, the carbonyl oxygen of the ester group, and the carbonyl oxygen of the acetyl group. This allows it to potentially act as a bidentate or even a tridentate ligand, capable of forming stable chelate rings with various metal ions. The specific coordination mode would likely depend on the metal ion's size, charge, and electronic properties, as well as the reaction conditions. Research into the synthesis and characterization of its metal complexes could lead to novel materials with interesting magnetic, electronic, or catalytic properties.

Role in Biosynthetic Pathway Investigations (e.g., shikimate pathway derivatives)

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. Anthranilic acid is a key branch-point intermediate in this pathway, specifically leading to the synthesis of tryptophan. While this compound is not a natural intermediate, its structural similarity to anthranilic acid derivatives makes it a valuable tool for investigating the enzymes and mechanisms of this pathway. It could be used as a synthetic building block to create probes or inhibitors for enzymes like anthranilate synthase or subsequent enzymes in tryptophan biosynthesis. Such studies are fundamental to understanding microbial metabolism and could inform the development of new herbicides or antimicrobial agents that target this essential pathway.

Development of Probes and Sensors in Chemical Systems (e.g., fluorescent properties)

Anthranilate derivatives are well-known for their fluorescent properties. The parent compound, Methyl 2-aminobenzoate, is fluorescent, and this characteristic is often exploited in the design of chemical sensors. The fluorescence of these molecules can be sensitive to their local environment, including polarity, pH, and the presence of specific quenchers or analytes.

By incorporating an acetyl group, this compound possesses a modified electronic structure that could lead to unique photophysical properties, such as altered absorption and emission wavelengths or enhanced sensitivity to specific metal ions or molecules. For example, research on other acetyl-substituted aromatic compounds has shown their utility in developing two-photon fluorescent probes. This suggests that this compound could be a scaffold for new ratiometric or "off-on" fluorescent sensors for applications in analytical chemistry and materials science.

Future Research Perspectives in Synthetic Chemistry

The trifunctional nature of this compound makes it a versatile building block in synthetic organic chemistry. The amino group can be readily transformed into a wide range of other functionalities (e.g., amides, sulfonamides, or diazonium salts for further coupling reactions). The acetyl group offers a handle for condensation reactions or for building more complex carbon skeletons. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into other esters or an amide. This synthetic versatility allows for the creation of a diverse library of derivatives for various applications, including the synthesis of novel heterocyclic compounds, polymers, or functional materials.

Advanced Mechanistic Investigations

Future research can delve into detailed mechanistic studies of this compound's reactivity. Advanced techniques like laser flash photolysis, as used in the study of its parent compound, could elucidate the transient species and reaction pathways involved in its photochemical reactions. Investigating the kinetics and thermodynamics of its coordination to different metal centers would provide fundamental insights into its behavior as a ligand. Furthermore, detailed mechanistic studies on the electrophilic and nucleophilic substitution reactions at its aromatic ring would be valuable for optimizing its use as a synthetic intermediate.

Computational Design of Novel Analogs for Chemical Systems

Computational chemistry provides a powerful tool for accelerating research into new chemical systems. Using methods like Density Functional Theory (DFT), researchers can predict the key properties of this compound and its hypothetical analogs before committing to laboratory synthesis. These properties include:

Electronic Structure: Predicting HOMO/LUMO energy levels to understand its electronic transitions and potential as a fluorescent probe.

Spectroscopic Properties: Simulating UV-Vis and fluorescence spectra to guide experimental characterization.

Coordination Properties: Modeling its binding modes and affinities with various metal ions to predict the structure and stability of potential coordination complexes.

Reactivity: Calculating reaction barriers to predict the outcomes of synthetic transformations.

By computationally screening a virtual library of analogs with different substituents, researchers can identify novel structures with optimized properties for specific applications, such as enhanced fluorescence, selective metal binding, or tailored reactivity, thereby guiding future experimental efforts in a more efficient and targeted manner.

Q & A

Basic Question: What are the standard synthetic routes for Methyl 5-acetyl-2-aminobenzoate, and how can its purity be optimized?

Methodological Answer:
A common synthesis involves alkylation of methyl 5-acetyl-2-hydroxybenzoate using a propylating agent (e.g., propyl bromide) in the presence of a base like potassium carbonate. Subsequent bromination with bromine in dichloromethane at 273 K, catalyzed by AlCl₃, yields intermediates such as methyl 5-(2-bromoacetyl)-2-propoxybenzoate . Purification is achieved via slow evaporation of a dichloromethane-methanol solvent mixture to obtain single crystals for X-ray validation. To optimize purity, monitor reaction progress using thin-layer chromatography (TLC) and employ recrystallization with solvents of varying polarities to remove unreacted starting materials or byproducts.

Basic Question: How can spectroscopic techniques confirm the structural integrity of this compound derivatives?

Methodological Answer:
Combine FTIR to identify functional groups (e.g., acetyl C=O stretch at ~1680 cm⁻¹, ester C-O at ~1250 cm⁻¹) and FT-Raman to resolve aromatic ring vibrations . X-ray crystallography provides definitive planar geometry validation, as demonstrated for methyl 5-(2-bromoacetyl)-2-propoxybenzoate, where deviations from planarity (e.g., ester group dihedral angle of 41.65°) highlight conformational flexibility . For amorphous samples, use ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl methyl protons at δ ~2.6 ppm, aromatic protons in the 6.5–8.0 ppm range).

Advanced Question: How can researchers resolve contradictions in spectral data or crystallographic parameters for structurally similar derivatives?

Methodological Answer:
Discrepancies may arise from solvent effects, polymorphic forms, or dynamic conformational changes. To address this:

  • Perform temperature-dependent NMR to assess rotational barriers of substituents (e.g., acetyl or methoxy groups).
  • Compare experimental X-ray data with DFT-optimized geometries to evaluate intramolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize specific conformers .
  • Use synchrotron radiation for high-resolution crystallography to detect subtle electron density variations. Cross-validate findings with Hirshfeld surface analysis to quantify intermolecular interactions .

Advanced Question: What strategies enhance the bioactivity of this compound derivatives for therapeutic applications?

Methodological Answer:
Derivatization at the acetyl or amino group can modulate bioactivity. For example:

  • Antiulcer activity : Introduce sulfonamide groups at the 5-position to mimic proton pump inhibitors. Test efficacy via in vitro assays (e.g., H⁺/K⁺-ATPase inhibition) .
  • Antihypertensive effects : Replace the methyl ester with a carboxylic acid to improve solubility and angiotensin-converting enzyme (ACE) binding affinity.
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogens, alkyl chains) and correlate with activity using multivariate regression models.

Advanced Question: How can analytical methods be tailored to quantify trace impurities in this compound batches?

Methodological Answer:

  • HPLC-PDA/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor at 254 nm for aromatic compounds and confirm masses via ESI-MS.
  • Headspace GC-MS : Detect volatile byproducts (e.g., residual solvents like dichloromethane) with a DB-5MS column and electron ionization.
  • ICP-OES : Quantify heavy metal catalysts (e.g., Al³⁺ from AlCl₃) by digesting samples in HNO₃ and measuring emission lines (e.g., Al at 396.15 nm) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for defects) and flame-retardant lab coats. For aerosols, wear a NIOSH-approved N95 respirator .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from bromination) with 10% sodium bicarbonate before disposal. Collect halogenated waste separately for incineration .
  • Emergency Measures : In case of skin contact, rinse with 1% sodium thiosulfate to neutralize bromine residues, followed by soap and water .

Advanced Question: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the acetyl group’s LUMO may guide nucleophilic attack sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in dichloromethane/methanol mixtures to optimize reaction kinetics.
  • Docking Studies : Model interactions with biological targets (e.g., PDE5 for antihypertensive activity) using AutoDock Vina to prioritize derivative synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.